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Compound of Interest

Compound Name:
N-Hydroxy-4-

methylbenzenesulfonamide

Cat. No.: B178281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound belonging to the

sulfonamide class, which is of significant interest in biomedical research and drug

development. Its structure, featuring a hydroxamic acid moiety, suggests its potential as a

metalloproteinase inhibitor. Matrix metalloproteinases (MMPs) are a family of zinc-dependent

endopeptidases involved in the degradation of extracellular matrix (ECM) components.

Dysregulation of MMP activity is implicated in a variety of pathological conditions, including

cancer metastasis, arthritis, and cardiovascular diseases.

These application notes provide detailed protocols for the synthesis of N-Hydroxy-4-
methylbenzenesulfonamide and for evaluating its inhibitory activity against MMPs,

particularly MMP-2 and MMP-9.

Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Hydroxy-4-
methylbenzenesulfonamide is presented in the table below.
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Property Value

Molecular Formula C₇H₉NO₃S

Molecular Weight 187.22 g/mol

CAS Number 1593-60-8

Appearance White solid

Melting Point 126-128 °C (decomposes)[1]

pKa (Predicted) 6.90 ± 0.69[2]

Solubility Soluble in DMSO and methanol

Experimental Protocols
Protocol 1: Synthesis of N-Hydroxy-4-
methylbenzenesulfonamide
This protocol describes the synthesis of N-Hydroxy-4-methylbenzenesulfonamide from p-

toluenesulfonyl chloride.[1]

Materials:

p-Toluenesulfonyl chloride

Hydroxylamine hydrochloride

Magnesium oxide

Methanol

Tetrahydrofuran (THF)

Anhydrous magnesium sulfate

Diatomaceous earth

Deionized water
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Round-bottom flask

Magnetic stirrer

Filtration apparatus

Rotary evaporator

Thin Layer Chromatography (TLC) supplies

Procedure:

In a round-bottom flask, dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a

mixture of 30 mL of methanol and 20 mL of water.

Add 5.1 g (129 mmol) of magnesium oxide to the solution and stir the mixture for 10 minutes.

In a separate beaker, dissolve 8 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of THF.

Add the p-toluenesulfonyl chloride solution to the hydroxylamine hydrochloride mixture.

Stir the reaction mixture vigorously at room temperature.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the p-

toluenesulfonyl chloride is completely consumed.[1]

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove

solid byproducts.[1]

Dry the filtrate over anhydrous magnesium sulfate.

Filter the mixture to remove the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-
Hydroxy-4-methylbenzenesulfonamide as a white solid.[1] The expected yield is

approximately 87.5%.[1]
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Synthesis of N-Hydroxy-4-methylbenzenesulfonamide.
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Protocol 2: Gelatin Zymography for MMP-2 and MMP-9
Activity
This protocol is used to assess the inhibitory effect of N-Hydroxy-4-
methylbenzenesulfonamide on the activity of MMP-2 and MMP-9.

Materials:

N-Hydroxy-4-methylbenzenesulfonamide

Recombinant human MMP-2 and MMP-9

Gelatin

Tris-HCl

SDS (Sodium dodecyl sulfate)

Acrylamide/Bis-acrylamide solution

TEMED (Tetramethylethylenediamine)

APS (Ammonium persulfate)

Triton X-100

Calcium chloride (CaCl₂)

Zinc chloride (ZnCl₂)

Coomassie Brilliant Blue R-250

Methanol

Acetic acid

Deionized water

Protein electrophoresis system
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Procedure:

Gel Preparation:

Prepare an 8% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

Sample Preparation:

Pre-incubate recombinant MMP-2 or MMP-9 with varying concentrations of N-Hydroxy-4-
methylbenzenesulfonamide (e.g., 0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl,

pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) for 30 minutes at 37°C.

A control sample with the enzyme but without the inhibitor should be prepared.

Mix the samples with non-reducing sample buffer.

Electrophoresis:

Load the samples into the wells of the gelatin-containing gel.

Run the electrophoresis at 125V until the dye front reaches the bottom of the gel.

Renaturation and Development:

After electrophoresis, wash the gel twice for 30 minutes each with renaturing buffer (2.5%

Triton X-100 in deionized water) to remove SDS.

Incubate the gel in developing buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM

CaCl₂, 1 µM ZnCl₂) overnight at 37°C.

Staining and Destaining:

Stain the gel with Coomassie Brilliant Blue R-250 solution (0.5% Coomassie Blue in 40%

methanol, 10% acetic acid) for 1 hour.

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands

appear against a blue background.
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Analysis:

Areas of gelatin degradation by MMPs will appear as clear bands. The intensity of these

bands is proportional to the enzyme activity.

Quantify the band intensity using densitometry software to determine the inhibitory effect

of N-Hydroxy-4-methylbenzenesulfonamide.

Protocol 3: Fluorometric MMP Inhibition Assay and IC₅₀
Determination
This protocol provides a quantitative method to determine the inhibitory potency (IC₅₀ value) of

N-Hydroxy-4-methylbenzenesulfonamide against a specific MMP, such as MMP-9.

Materials:

N-Hydroxy-4-methylbenzenesulfonamide

Recombinant human MMP-9 (active form)

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-

35)

DMSO (Dimethyl sulfoxide)

96-well black microplate

Fluorometric microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of N-Hydroxy-4-methylbenzenesulfonamide in DMSO.

Prepare a series of dilutions of the inhibitor in assay buffer.
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Dilute the recombinant MMP-9 and the fluorogenic substrate in assay buffer to the desired

concentrations.

Assay Setup:

In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to the respective

wells.

For the control (100% enzyme activity), add 50 µL of assay buffer with the same final

concentration of DMSO as the inhibitor wells.

Add 50 µL of the diluted MMP-9 solution to all wells except for the blank (add 100 µL of

assay buffer to the blank wells).

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

Enzymatic Reaction and Measurement:

Initiate the reaction by adding 100 µL of the diluted fluorogenic substrate solution to all

wells.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for 30-60 minutes at 37°C.

Data Analysis and IC₅₀ Determination:

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear

portion of the fluorescence versus time plot.

Calculate the percentage of inhibition for each concentration using the formula: %

Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the IC₅₀ value.

Data Presentation
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The inhibitory activity of N-aryl sulfonamide hydroxamates, a class of compounds structurally

related to N-Hydroxy-4-methylbenzenesulfonamide, against various matrix

metalloproteinases is summarized below. This data provides an expected range of activity for

the target compound.

MMP Target
IC₅₀ (nM) for a representative N-aryl
sulfonamide hydroxamate

MMP-1 >1000

MMP-2 40

MMP-3 >1000

MMP-9 19[3]

MMP-13 19[3]

MMP-14 >1000

Note: The IC₅₀ values presented are for a representative compound from the N-O-Isopropyl

Sulfonamido-Based Hydroxamates series and may not be identical to those of N-Hydroxy-4-
methylbenzenesulfonamide.[3]

Signaling Pathway
The expression of MMP-9 is regulated by various signaling pathways, with the Transforming

Growth Factor-beta (TGF-β) pathway being a key player in tissue injury and inflammation. The

following diagram illustrates the proposed mechanism of TGF-β-induced MMP-9 expression

and the subsequent downstream effects of MMP-9 activity.
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TGF-β Induced MMP-9 Expression and Activity in Tissue Injury

TGF-β Induced MMP-9 Expression and Activity in Tissue Injury

TGF-β Receptor

Smad2/3 Phosphorylation p38 MAPK Activation

Nucleus

NF-κB Activation

MMP-9 mRNA

MMP-9 Gene Transcription

Pro-MMP-9 Synthesis
(Inactive)

Active MMP-9

Activation

ECM Degradation
Pro-inflammatory

Cytokine Activation
(e.g., pro-TNF-α)

N-Hydroxy-4-methyl-
benzenesulfonamide

Extracellular Matrix (ECM)
(e.g., Collagen IV)

Increased Cell Migration
& Invasion

Release of ECM-sequestered
Growth Factors

Click to download full resolution via product page

TGF-β signaling leading to MMP-9 expression and its role in tissue remodeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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